2-Fluoro-5-(2-methoxyphenyl)phenol
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Overview
Description
2-Fluoro-5-(2-methoxyphenyl)phenol is an organic compound with the molecular formula C13H11FO2 It is a derivative of phenol, where the phenol ring is substituted with a fluorine atom at the second position and a methoxyphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the Friedel-Crafts alkylation of hydronaphthalenes, where the phenol derivative is synthesized through a series of steps including acetylation, bromination, and deacetylation . This method requires specific reaction conditions such as the use of acetic anhydride, bromine, and iron powder as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-methoxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like iron or aluminum chloride (AlCl3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
2-Fluoro-5-(2-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving phenolic substrates.
Industry: It is used in the production of polymers, resins, and other materials that require specific chemical properties imparted by the fluorine and methoxy groups.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methoxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenol: Similar structure but lacks the additional phenyl group.
2-Fluoro-5-(2-fluoro-5-methoxyphenyl)phenol: Contains an additional fluorine atom on the methoxyphenyl group.
5-Bromo-2-methoxyphenol: Substitutes bromine for fluorine.
Uniqueness
2-Fluoro-5-(2-methoxyphenyl)phenol is unique due to the combination of the fluorine and methoxyphenyl groups, which impart specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5-(2-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRILNULKRVQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684150 |
Source
|
Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-15-5 |
Source
|
Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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